2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a dichlorophenyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride
- 2-(4-Chlorophenyl)ethan-1-amine hydrochloride
- 2-(3,4-Dichlorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other similar compounds .
Properties
Molecular Formula |
C8H10Cl3N |
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Molecular Weight |
226.5 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H |
InChI Key |
GGEMBNXCLFWJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCN.Cl |
Origin of Product |
United States |
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